REACTION_SMILES
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[CH3:18][N:19]([CH3:20])[CH:21]=[O:22].[CH3:1][O:2][c:3]1[c:4]([C:12]([F:13])([F:14])[F:15])[cH:5][cH:6][c:7]([N+:9](=[O:10])[O-:11])[cH:8]1.[CH3:23][CH2:24][O:25][C:26](=[O:27])[CH3:28].[Cl-:17].[Li+:16]>>[OH:2][c:3]1[c:4]([C:12]([F:13])([F:14])[F:15])[cH:5][cH:6][c:7]([N+:9](=[O:10])[O-:11])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc([N+](=O)[O-])ccc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(C(F)(F)F)c(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |